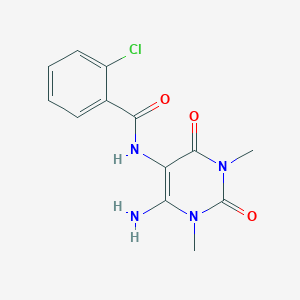

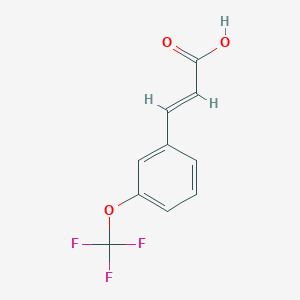

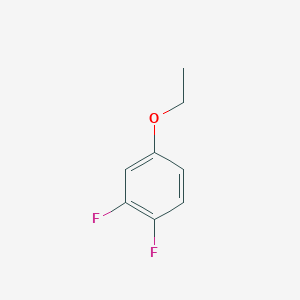

![molecular formula C19H28N2O3 B062101 叔丁基 4-[乙酰(甲基)氨基]-4-苯基哌啶-1-氨基甲酸酯 CAS No. 182621-53-0](/img/structure/B62101.png)

叔丁基 4-[乙酰(甲基)氨基]-4-苯基哌啶-1-氨基甲酸酯

货号 B062101

CAS 编号:

182621-53-0

分子量: 332.4 g/mol

InChI 键: ZOXCYBDUKVNRJD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate is a chemical compound with the molecular formula C19H28N2O3 . It is used in various chemical reactions and has several biological activities .

Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate can be found in various databases such as PubChem and ChemSpider . The compound has a molecular weight of 285.38 .Chemical Reactions Analysis

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate can participate in various chemical reactions. For instance, it can be used in the preparation of benzimidazoles and analogs and their use as protein kinase inhibitors . It can also be used in the synthesis of tert-butyl 4-aminobenzoate n-substituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate can be found in various databases such as PubChem and Sigma Aldrich . The compound has a molecular weight of 547.66 .科学研究应用

- Biological Evaluation : In vitro studies have shown that it accumulates cells in the G2/M phase of the cell cycle, reducing cells in other phases .

Antitubulin Activity

Protein Kinase Inhibition

属性

| { "Design of the Synthesis Pathway": "The synthesis of Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate can be achieved by the reaction of tert-butyl 4-(4-phenylpiperidin-1-yl)carbamate with acetic anhydride followed by reaction with methylamine.", "Starting Materials": [ "Tert-butyl 4-(4-phenylpiperidin-1-yl)carbamate", "Acetic anhydride", "Methylamine" ], "Reaction": [ "Step 1: Tert-butyl 4-(4-phenylpiperidin-1-yl)carbamate is dissolved in dry dichloromethane.", "Step 2: Acetic anhydride is added to the solution and the reaction mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is quenched with water and the organic layer is separated.", "Step 4: The organic layer is washed with water and dried over magnesium sulfate.", "Step 5: Methylamine is added to the dried organic layer and the reaction mixture is stirred at room temperature for several hours.", "Step 6: The reaction mixture is quenched with water and the organic layer is separated.", "Step 7: The organic layer is washed with water and dried over magnesium sulfate.", "Step 8: The crude product is purified by column chromatography to yield Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate." ] } | |

CAS 编号 |

182621-53-0 |

产品名称 |

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate |

分子式 |

C19H28N2O3 |

分子量 |

332.4 g/mol |

IUPAC 名称 |

tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carboxylate |

InChI |

InChI=1S/C19H28N2O3/c1-15(22)20(5)19(16-9-7-6-8-10-16)11-13-21(14-12-19)17(23)24-18(2,3)4/h6-10H,11-14H2,1-5H3 |

InChI 键 |

ZOXCYBDUKVNRJD-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

规范 SMILES |

CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

(1R,3R)-3-Aminocyclopentanol

167298-58-0

3-(Trifluoromethoxy)cinnamic acid

168833-80-5

![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)

![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)

![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)

![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)